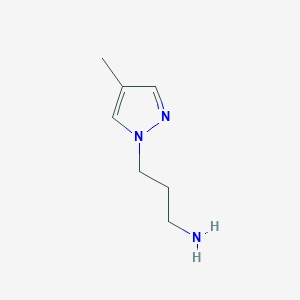
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the molecular weight of 139.2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The InChI code for “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” is 1S/C7H13N3/c1-7-3-6-10(9-7)5-2-4-8/h3,6H,2,4-5,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 139.2 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the resources.Scientific Research Applications
Antioxidant Applications
Pyrazole derivatives have been recognized for their antioxidant properties, which are crucial in protecting cells from oxidative stress. The compound “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” can be utilized in synthesizing antioxidants that may help in scavenging free radicals, thereby preventing cell damage and contributing to the treatment of diseases caused by oxidative stress .
Anticancer Therapeutics
The structural motif of pyrazole is present in several anticancer drugs. Research indicates that pyrazole derivatives can exhibit cytotoxic properties against various human cancer cell lines. As such, “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” could be pivotal in developing new anticancer agents, particularly those targeting colorectal carcinoma cells .
Organic Light-Emitting Diodes (OLEDs)
Pyrazole-containing compounds have potential applications in the field of electronics, especially in the development of OLEDs. The photophysical properties of these compounds, such as fluorescence, make them suitable for use in light-emitting devices. The compound could be used to synthesize complexes that emit green fluorescence, which is valuable for display technologies .
Antimicrobial Agents
The antimicrobial potential of pyrazole derivatives makes them candidates for developing new antimicrobial drugs. Compounds like “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” can be part of the synthesis process for agents that show significant activity against various pathogens, addressing the growing concern of antibiotic resistance .
Antifungal Treatments
Similar to their antimicrobial activity, pyrazole derivatives can also be effective against fungal infections. The synthesis of compounds using “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” could lead to the development of antifungal agents, which are necessary for treating diseases caused by fungi and for agricultural applications to protect crops .
Agricultural Chemicals
The biological activity of pyrazole derivatives extends to their use in agriculture. These compounds can be synthesized into pesticides or fungicides that help in crop protection. The specific compound “3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine” may contribute to creating chemicals that are more effective and environmentally friendly .
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been shown to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
For instance, they can form intermolecular interactions such as hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is known that pyrazole derivatives can have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOMAWWIRJCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405827 |
Source


|
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
CAS RN |
956758-69-3 |
Source


|
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(Furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335398.png)




![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)